molecular formula C9H13NO B13612591 3-(Furan-3-yl)piperidine CAS No. 1187228-24-5

3-(Furan-3-yl)piperidine

Cat. No.: B13612591
CAS No.: 1187228-24-5
M. Wt: 151.21 g/mol
InChI Key: WTVMADPISUSMSZ-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)piperidine is a heterocyclic compound featuring a six-membered piperidine ring substituted at the 3-position with a furan moiety. The furan group, a five-membered aromatic oxygen-containing ring, confers unique electronic and steric properties to the molecule.

Properties

CAS No.

1187228-24-5

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-(furan-3-yl)piperidine

InChI

InChI=1S/C9H13NO/c1-2-8(6-10-4-1)9-3-5-11-7-9/h3,5,7-8,10H,1-2,4,6H2

InChI Key

WTVMADPISUSMSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=COC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the [3+3] cycloaddition reaction, where aziridines react with palladium-trimethylenemethane complexes to form the piperidine ring . Another method involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst .

Industrial Production Methods

Industrial production methods for 3-(Furan-3-yl)piperidine are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the piperidine ring can yield various substituted piperidines .

Scientific Research Applications

3-(Furan-3-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-3-yl)piperidine involves its interaction with various molecular targets and pathways. For instance, piperidine derivatives are known to inhibit tubulin polymerization, which is crucial for cell division. This makes them potential candidates for anticancer therapies . Additionally, they may interact with signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Piperidine vs. Pyrrolidine Derivatives

Piperidine (6-membered) and pyrrolidine (5-membered) rings exhibit distinct pharmacological profiles. For example, pyrrolidine-2,5-dione derivatives demonstrate dual binding affinity for serotonin transporters (SERT) and 5-HT1A receptors, with compound 31 showing a Ki of 3.2 nM for 5-HT1A (vs. serotonin’s 2.1 nM) . In contrast, piperidine-containing compounds often exhibit stronger 5-HT1A receptor affinity due to enhanced conformational flexibility and optimized hydrogen bonding . The furan substitution in 3-(Furan-3-yl)piperidine may further modulate receptor interactions compared to pyrrolidine-based scaffolds.

Table 1: Receptor Affinity of Piperidine vs. Pyrrolidine Derivatives
Compound Structure Target Receptor Ki/IC50 (nM) Source
Compound 31 (pyrrolidine) Pyrrolidine-2,5-dione 5-HT1A 3.2
3-(3-Hydroxyphenyl)-N-(n-propyl)piperidine Piperidine derivative Sigma/PCP receptors pIC50: ~7.5

Substituent Effects on Piperidine Scaffolds

Furan vs. Pyridine Substituents

3-(Piperidin-4-ylmethoxy)pyridine derivatives act as LSD1 inhibitors, with substituent optimization enhancing activity .

Hydroxyphenyl vs. Furan Substituents

3-(3-Hydroxyphenyl)piperidine derivatives (e.g., (+)-3-PPP) bind sigma receptors with high affinity (pIC50 ~7.5) . The hydroxyl group enables hydrogen bonding, whereas furan’s oxygen may engage in weaker dipole interactions. This difference impacts selectivity; furan-substituted piperidines may favor non-polar binding pockets .

Table 2: Substituent Impact on Piperidine Activity
Substituent Target Key Property Example Compound
3-Furan Broad (e.g., 5-HT1A) Electron-rich, polar 3-(Furan-3-yl)piperidine
3-Hydroxyphenyl Sigma receptors Hydrogen-bond donor (+)-3-PPP
3-Methyloxetane Broad (e.g., PCAF) Enhanced solubility 3-(3-Methyloxetan-3-yl)piperidine

Stereochemical and Conformational Considerations

Chiral centers in piperidine rings significantly influence potency. For instance, introducing a chiral center in PCAF inhibitors improved KD values from >200 nM (symmetric piperidine) to ~150 nM (3,5-disubstituted piperidine) . 3-(Furan-3-yl)piperidine’s stereochemistry, if chiral, could similarly enhance target engagement compared to achiral analogues.

Piperidine vs. Piperazine Analogues

Replacing piperidine with piperazine (a six-membered ring with two nitrogens) alters molecular conformation and intermolecular interactions. For example, piperazine derivatives exhibit distinct crystal packing due to increased hydrogen-bonding capacity, whereas piperidine-based compounds rely more on dispersion forces . This affects solubility and bioavailability, critical for drug design.

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